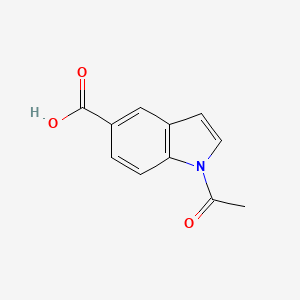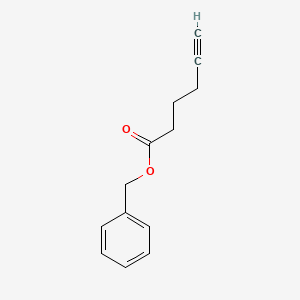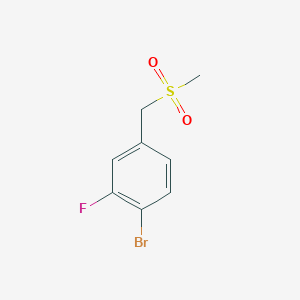
(-)-Ouabain octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Ouabain octahydrate: is a naturally occurring compound that belongs to the class of cardiac glycosides. It is derived from the seeds of the African plant Strophanthus gratus. This compound is known for its potent ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cellular ion regulation. Due to its unique properties, this compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of heart conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ouabain octahydrate typically involves the extraction of the compound from the seeds of Strophanthus gratus. The extraction process includes several steps such as maceration, filtration, and purification using chromatographic techniques. The purified compound is then crystallized to obtain the octahydrate form.
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Ouabain octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ouabagenin, a derivative with altered biological activity.
Reduction: Reduction reactions can modify the glycosidic bonds, leading to different glycoside derivatives.
Substitution: Substitution reactions can occur at the sugar moiety, resulting in the formation of different glycoside analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.
Major Products:
Ouabagenin: Formed through oxidation.
Reduced glycosides: Formed through reduction.
Glycoside analogs: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: (-)-Ouabain octahydrate is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: In biological research, this compound is used to study the sodium-potassium ATPase enzyme and its role in cellular ion regulation.
Medicine: The compound has been investigated for its potential therapeutic applications in treating heart failure and arrhythmias due to its ability to increase cardiac contractility.
Industry: In the pharmaceutical industry, this compound is used in the formulation of cardiac glycoside medications.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Ouabain octahydrate exerts its effects by binding to and inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion exchange through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac muscle contraction, making it useful in the treatment of heart conditions.
Vergleich Mit ähnlichen Verbindungen
Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Digitoxin: Similar to digoxin but with a longer half-life.
Strophanthin: A compound derived from the same plant genus with similar biological activity.
Uniqueness: (-)-Ouabain octahydrate is unique due to its specific binding affinity for the sodium-potassium ATPase enzyme and its potent biological effects at lower concentrations compared to other cardiac glycosides. This makes it a valuable compound for both research and therapeutic applications.
Eigenschaften
Molekularformel |
C29H60O20 |
|---|---|
Molekulargewicht |
728.8 g/mol |
IUPAC-Name |
3-[(1R,3S,5S,8S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate |
InChI |
InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17-,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1 |
InChI-Schlüssel |
TYBARJRCFHUHSN-UKXBBCJJSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


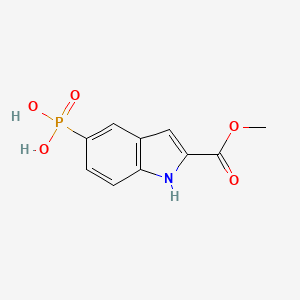
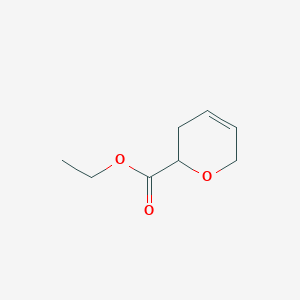

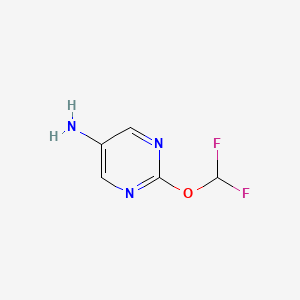
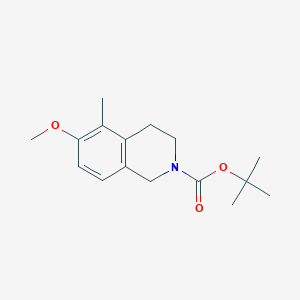


![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)

